4-[3-(3-Chloro-4-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyri midin-7-yl)]-1,2-dimethoxybenzene
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Overview
Description
4-[3-(3-Chloro-4-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl)]-1,2-dimethoxybenzene is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrazolo[5,4-d]pyrimidine core, which is fused with a triazolo[4,5-e]pyrimidine ring system, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Chloro-4-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl)]-1,2-dimethoxybenzene typically involves multi-step reactions. One common method includes the condensation of 3-chloro-4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 1,2-diaminobenzene under acidic conditions to form the pyrazolo[5,4-d]pyrimidine core. The final step involves the cyclization with 1,2,4-triazole to form the triazolo[4,5-e]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Chloro-4-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl)]-1,2-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-[3-(3-Chloro-4-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl)]-1,2-dimethoxybenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[3-(3-Chloro-4-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl)]-1,2-dimethoxybenzene involves its interaction with specific molecular targets. The compound is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Triazolo[1,5-a]pyrimidine derivatives
- 1,2,4-Triazole derivatives
Uniqueness
4-[3-(3-Chloro-4-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl)]-1,2-dimethoxybenzene is unique due to its fused ring system, which imparts distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer drug development .
Properties
Molecular Formula |
C21H17ClN6O2 |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
10-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H17ClN6O2/c1-12-4-6-14(9-16(12)22)28-20-15(10-24-28)21-26-25-19(27(21)11-23-20)13-5-7-17(29-2)18(8-13)30-3/h4-11H,1-3H3 |
InChI Key |
IMPMUUKQEFCKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC(=C(C=C5)OC)OC)Cl |
Origin of Product |
United States |
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